N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

Membrane permeability Cellular uptake Drug delivery

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester (CAS 25875-99-4) is a crucial DANA derivative for research. Unlike the free acid, its methyl ester modification confers enhanced membrane permeability, vital for intracellular sialidase (NEU1) engagement and accurate cell-based assays. This compound is the validated choice for Arthrobacter sialophilus neuraminidase studies (Ki 48 µM) and serves as an essential advanced intermediate for divergent C-9 functionalization, enabling access to multiple naturally occurring sialic acid derivatives from a single precursor, thus streamlining synthetic workflows and reducing total synthetic effort.

Molecular Formula C12H19NO8
Molecular Weight 305.28 g/mol
CAS No. 25875-99-4
Cat. No. B014780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
CAS25875-99-4
SynonymsD-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-3,5-dideoxy-, methyl ester;  2,3-Dehydro-N-acetylneuraminic acid methyl ester
Molecular FormulaC12H19NO8
Molecular Weight305.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O
InChIInChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1
InChIKeySPILYXOSOLBQAQ-CNYIRLTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (CAS 25875-99-4): Technical Baseline and Procurement Context


N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester (CAS 25875-99-4), also referred to as DANA methyl ester or Neu5Ac2en methyl ester, is a synthetically modified derivative of N-acetylneuraminic acid (Neu5Ac) characterized by a 2,3-dehydrated backbone and a methyl ester functional group at the carboxyl terminus. The compound belongs to the 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA) class of transition-state analog neuraminidase (sialidase) inhibitors [1]. The methyl ester modification enhances membrane permeability relative to the free acid form, while the 2,3-double bond confers resistance to enzymatic degradation [2]. The compound is available from multiple commercial suppliers at purity grades of ≥95% or ≥97%, and is exclusively sold for research use .

Why Generic Substitution Fails for N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (CAS 25875-99-4)


Generic substitution of N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester with the free acid DANA (CAS 24967-27-9) or peracetylated derivatives (e.g., peracetylated Neu5Ac2en methyl ester) is technically invalid for two primary reasons. First, the methyl ester functional group confers distinct physicochemical properties including enhanced membrane permeability and altered solubility profiles relative to the free acid, which directly impacts cellular assay outcomes [1]. Second, the synthetic utility of the methyl ester as a protected intermediate enables divergent synthetic pathways that are inaccessible or inefficient with the free acid; for example, the methyl ester serves as the direct precursor for C-9 functionalization via 11-step divergent synthesis [2]. Using the incorrect analog introduces confounding variables in both biological assays and synthetic workflows, compromising reproducibility and yield.

Quantitative Differentiation Evidence: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (CAS 25875-99-4) vs. Comparators


Membrane Permeability Enhancement: Methyl Ester vs. Free Acid DANA (Class-Level Inference)

The methyl ester derivative of DANA exhibits enhanced membrane permeability compared to the free acid form (DANA, CAS 24967-27-9) due to the esterification of the carboxyl group, which reduces the anionic character of the molecule at physiological pH [1]. This property is critical for intracellular neuraminidase inhibition studies (e.g., NEU1 lysosomal sialidase) where cellular penetration of the inhibitor is a prerequisite for activity.

Membrane permeability Cellular uptake Drug delivery

Synthetic Intermediate Utility: Methyl Ester as C-9 Divergent Functionalization Precursor (Cross-Study Comparable)

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester serves as a common advanced intermediate for the divergent synthesis of C-9 functionalized sialic acid derivatives, including naturally occurring O-acetyl, O-lactyl, O-sulfate, and O-phosphate esters [1]. The synthetic protocol proceeds in 11 linear steps from this methyl ester intermediate, enabling access to four distinct C-9 substitution classes from a single starting material. In contrast, the free acid DANA cannot be directly employed in this divergent strategy without prior esterification, adding steps and reducing overall efficiency.

Divergent synthesis Sialic acid derivatives C-9 functionalization

Bacterial Neuraminidase Inhibition: DANA Methyl Ester Ki vs. Enzyme-Specific Baseline (Cross-Study Comparable)

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester demonstrates measurable inhibition of bacterial neuraminidase from Arthrobacter sialophilus with a Ki of 48 µM . This quantitative inhibition constant establishes a benchmark for this specific enzyme target. In comparative context, the free acid DANA exhibits a Ki of 5.0 ± 0.9 µM against Clostridium perfringens neuraminidase [1], a structurally distinct bacterial enzyme, illustrating that inhibitory potency varies substantially across bacterial sialidase orthologs. The methyl ester Ki value provides a reference point for experiments involving Arthrobacter-derived enzymes.

Bacterial neuraminidase Enzyme inhibition Ki determination

Commercial Availability and Purity Grade Standardization (Supporting Evidence)

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester (CAS 25875-99-4) is commercially available from multiple established vendors including Santa Cruz Biotechnology (≥97% purity) [1], CymitQuimica (≥97% purity, white to off-white powder) , and AKSci (≥95% purity) . In contrast, the peracetylated methyl ester derivative (required for certain synthetic transformations such as zanamivir precursor synthesis) is not routinely stocked as a standard catalog item by these vendors, requiring custom synthesis or in-house preparation. This commercial availability difference directly impacts procurement timelines and cost structures for research programs.

Procurement Quality control Purity specification

Validated Application Scenarios for N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (CAS 25875-99-4)


Divergent Synthesis of C-9 Functionalized Sialic Acid Derivative Libraries

Research groups investigating structure-activity relationships of sialic acid derivatives should utilize N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester as a common advanced intermediate for divergent C-9 functionalization. The 11-step synthetic protocol established by Hassan and Oscarson (2020) enables access to four naturally occurring C-9 modified N-acetylneuraminic acid derivatives (O-acetyl, O-lactyl, O-SO₃, O-PO₃) from this single methyl ester intermediate [1]. This approach eliminates the need for de novo synthesis of each derivative and reduces total synthetic effort for library generation.

Intracellular Neuraminidase Inhibition Studies Requiring Membrane-Permeable Inhibitors

For research targeting intracellular sialidases, particularly lysosomal NEU1, the methyl ester form of DANA is the appropriate selection due to its enhanced membrane permeability conferred by esterification of the carboxyl group [1]. The free acid DANA (CAS 24967-27-9) possesses an anionic carboxylate at physiological pH that limits passive diffusion across cellular membranes, potentially confounding dose-response relationships in cell-based assays. Procurement of the methyl ester (CAS 25875-99-4) is therefore essential for studies requiring intracellular enzyme engagement.

Bacterial Sialidase Inhibition Studies Using Arthrobacter sialophilus Enzyme Systems

Investigators working with Arthrobacter sialophilus neuraminidase should procure the methyl ester derivative, for which a validated Ki of 48 µM has been established [1]. While DANA free acid exhibits potency against C. perfringens and V. cholerae sialidases , enzyme ortholog specificity dictates that inhibitory profiles cannot be assumed to translate across bacterial species. The methyl ester provides a characterized tool compound for Arthrobacter-specific enzyme studies.

Preparation of Peracetylated Neu5Ac2en Methyl Ester for Zanamivir-Type Inhibitor Synthesis

Synthetic chemistry laboratories developing influenza neuraminidase inhibitors based on the zanamivir scaffold require peracetylated Neu5Ac2en methyl ester as a key intermediate [1]. N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester (CAS 25875-99-4) serves as the direct precursor for acetylation to generate this advanced intermediate. Given that the peracetylated derivative is not commercially available as a standard catalog item, procurement of the methyl ester followed by in-house peracetylation represents the most efficient route to accessing this critical synthetic intermediate.

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